molecular formula C10H13BFNO5S B1408543 (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid CAS No. 1704121-53-8

(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid

Cat. No.: B1408543
CAS No.: 1704121-53-8
M. Wt: 289.09 g/mol
InChI Key: CQLKRRBTZFILPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes a fluorine atom, a morpholinosulfonyl group, and a boronic acid moiety, making it a versatile reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. For instance, it can inhibit proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors as potential therapeutic agents .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression and metabolic changes. These effects are essential for understanding cellular responses to external stimuli and developing new therapeutic strategies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered metabolic states. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Studying the subcellular localization is crucial for understanding the compound’s mode of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is carried out under mild conditions, often using palladium catalysts and base in an aqueous or organic solvent. The general reaction scheme involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom and morpholinosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its boronic acid moiety, which can interact with active sites of enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)boronic acid: Another boronic acid derivative used in similar coupling reactions.

    (4-Fluoro-3-methylphenyl)boronic acid: Shares the fluorine atom but differs in the substituent groups attached to the phenyl ring.

Uniqueness

(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid is unique due to its combination of a fluorine atom, morpholinosulfonyl group, and boronic acid moiety. This combination provides distinct reactivity and potential therapeutic applications that are not observed in other similar compounds.

Properties

IUPAC Name

(4-fluoro-3-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLKRRBTZFILPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 5
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.